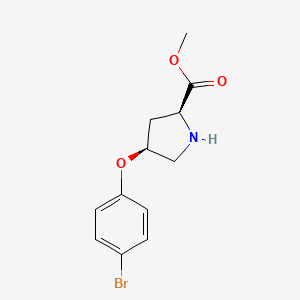
1-(4-Methyl-benzyl)-piperazine hydrochloride
Übersicht
Beschreibung
1-(4-Methyl-benzyl)-piperazine hydrochloride (MBP) is an organic compound with a molecular formula of C10H17N2•HCl. It is an aminopiperazine derivative and is used as a research chemical in scientific studies. MBP has multiple applications in organic synthesis, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Binding Characteristics with Bovine Serum Albumin
A study on a piperazine derivative, closely related to 1-(4-Methyl-benzyl)-piperazine hydrochloride, revealed its interaction with bovine serum albumin (BSA). This interaction is crucial for understanding the pharmacokinetics of such compounds. The study utilized fluorescence spectroscopy, circular dichroism, Raman spectroscopic analysis, and molecular modeling to investigate these binding dynamics, providing insights into the physicochemical properties and the induced structural changes in BSA by the piperazine derivative (Karthikeyan et al., 2015).
HIV-1 Entry Inhibition
Research on 1,4-disubstituted piperidine/piperazine derivatives, including N-(4-Fluoro-benzyl)piperazine, demonstrated potent anti-HIV-1 activities. These compounds exhibited nanomolar-level in vitro activities against HIV-1 infection, highlighting their potential as new anti-HIV-1 therapies or microbicides (Dong et al., 2012).
Antibacterial Activities
Piperazine derivatives have been investigated for their antibacterial properties. 1,4-Disubstituted piperazines have shown significant antimicrobial activities against a panel of drug-resistant pathogenic bacterial strains. This research sheds light on the potential use of piperazine derivatives, including this compound, in developing new antibacterial agents (Shroff et al., 2022).
Oxidative Metabolism in Antidepressant Development
A novel antidepressant, Lu AA21004, which is structurally similar to this compound, was studied to understand its metabolism. This research is essential for developing new antidepressant drugs and understanding the role of enzymes like cytochrome P450 in their metabolism (Hvenegaard et al., 2012).
Luminescent Properties and Photo-Induced Electron Transfer
Studies on piperazine substituted naphthalimide model compounds revealed their luminescent properties and photo-induced electron transfer capabilities. These findings are crucial for developing new materials with potential applications in imaging and sensing technologies (Gan et al., 2003).
Anti-Inflammatory Activity
Research on novel piperazine-1-yl bis-thiazole derivatives has shown significant in vitro and in vivo anti-inflammatory activities. This opens up possibilities for using such derivatives, including this compound, in developing new anti-inflammatory drugs (Ahmed et al., 2017).
Safety and Hazards
While specific safety and hazard information for 1-(4-Methyl-benzyl)-piperazine hydrochloride is not available, similar compounds, such as benzyl chloride, are known to be highly reactive and can produce hydrochloric acid upon contact with water . Therefore, it’s crucial to handle such compounds with care.
Wirkmechanismus
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway .
Mode of Action
The compound interacts with its targets through a mechanism that involves nucleophilic substitution. In this process, a nucleophile, which is a chemical species rich in electrons, donates a pair of electrons to form a new bond . This reaction can occur at the benzylic position, which is the carbon atom next to the aromatic ring .
Biochemical Pathways
It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific biochemical context.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQZMJDYEZMXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
435345-17-8 | |
| Record name | Piperazine, 1-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B3137090.png)

![4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B3137105.png)
![Isothiazolo[5,4-b]pyridin-3-ol](/img/structure/B3137111.png)


![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine](/img/structure/B3137126.png)
![6-[(4-ethylphenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B3137131.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B3137140.png)




